Dithioformic acid

Description

Properties

CAS No. |

4472-10-0 |

|---|---|

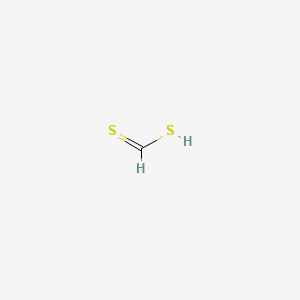

Molecular Formula |

CH2S2 |

Molecular Weight |

78.16 g/mol |

IUPAC Name |

methanedithioic acid |

InChI |

InChI=1S/CH2S2/c2-1-3/h1H,(H,2,3) |

InChI Key |

WREDNSAXDZCLCP-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)S |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Carbon Disulfide and Hydrogen Sources

One of the primary methods to prepare dithioformic acid involves the reaction of carbon disulfide (CS2) with hydrogen-containing reagents under controlled conditions.

Glow Discharge Method : this compound can be produced by a glow discharge (electrical discharge) in a gas mixture of carbon disulfide and hydrogen diluted in an inert buffer gas such as argon. This method generates unstable species including this compound in the gas phase, which can be detected spectroscopically at room temperature to avoid precursor condensation. The reaction conditions typically involve a DC discharge of about 40 mA at ~0.8 kV, with total pressures around 20-30 mTorr (27-40 µbar).

Reaction Mechanism Insights : Theoretical studies using ab initio molecular orbital calculations have shown that this compound can form via pathways involving carbene intermediates and hydrogen transfer reactions. The unimolecular decomposition of this compound favors the formation of hydrogen sulfide (H2S) over carbon disulfide (CS2), indicating the acid’s relative instability and the importance of reaction conditions to isolate it.

Preparation via Potassium Dithioformate Salts and Amines

A well-documented synthetic route involves the use of potassium dithioformate salts reacting with amines to yield this compound derivatives or the acid itself.

Potassium Dithioformate Formation : Potassium dithioformate is typically prepared by reacting carbon disulfide with potassium hydroxide in aqueous solution. This salt serves as a key intermediate for further transformations.

Reaction with Amines : The potassium dithioformate solution is reacted with various amines (e.g., aniline, ethylamine, ethylenediamine) at low temperatures (0 °C to -10 °C) in solvents such as alcohol or ether. The reaction proceeds with stirring and often at normal temperature after initial mixing. The product, a thioformamide derivative, precipitates out and can be isolated by filtration or crystallization. For example, mixing 120 parts by weight of potassium dithioformate with 93 parts by weight of aniline in alcohol yields thioformanilide with a melting point of 137 °C.

Yield and Purification : The yields of these reactions vary but can reach up to 50% theoretical yield for thioformamide derivatives. The products are purified by solvent extraction, drying over phosphorus pentoxide, and crystallization by cooling and addition of petroleum ether.

Continuous Flow Synthesis Using Pipeline Reactors

Recent advances have introduced continuous flow methods for preparing this compound derivatives, improving yield and safety.

Pipeline Reactor Method : This method involves a two-stage reaction in a pipeline reactor divided into a front and rear section. Carbon disulfide, hydrazine hydrate, and potassium hydroxide aqueous solution are mixed and fed into the front section at low temperatures (5-10 °C) to form an intermediate reaction liquid. This intermediate is then reacted with dimethyl sulfate in the rear section at 25-30 °C to produce methyl carbazyl dithioformate, a derivative of this compound.

| Parameter | Front Section | Rear Section |

|---|---|---|

| Temperature (°C) | 5-10 | 25-30 |

| Flow Rate (ml/min) | 20-25 | 15-20 |

| Pressure (MPa) | 0.1-0.3 | 0.3-0.5 |

| Residence Time | ~2 hours | ~1 hour |

| Yield (%) | - | Up to 90.2% |

| Product Purity (HPLC) | - | ~95% |

- Advantages : This continuous flow approach offers improved yields (around 90%), better control over reaction conditions, and enhanced safety compared to traditional batch kettle methods.

Acidification of Dithiocarboxylate Salts

Another classical approach involves the acidification of dithiocarboxylate salts to liberate the free this compound.

Synthesis Route : Dithiocarboxylate salts (e.g., R-CSSNa) are prepared by reacting halogenated precursors with sulfur and alkali metal alkoxides in alcoholic solutions. Subsequent acidification with mineral acids such as hydrochloric acid releases the free dithiocarboxylic acid, including this compound when R = H.

$$

\text{R-CH}2\text{Hal} + 2S + 2NaOCH3 \rightarrow R-CSSNa + NaHal + 2CH_3OH

$$

Followed by:

$$

R-CSSNa + HCl \rightarrow R-CSSH + NaCl

$$

- Notes : This method is more general for dithiocarboxylic acids and requires careful control of reaction conditions to prevent decomposition or side reactions.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Thermodynamics and Stability : Quantum chemical calculations estimate the standard heat of formation of this compound at approximately 113 ± 8 kJ/mol, indicating moderate stability. The acid exists in cis and trans isomeric forms with planar structures and Cs symmetry.

Spectroscopic Characterization : Rotational spectroscopy in the millimeter and submillimeter range has been used to characterize the isomers of this compound, confirming molecular structure and dipole moments (trans isomer µa = 1.53 D, cis isomer µa = 2.10 D).

Reaction Intermediates : Carbene intermediates (dithiohydroxy carbene) play a significant role in the formation and decomposition pathways of this compound, as supported by ab initio calculations.

Chemical Reactions Analysis

Thermal Decomposition Pathways

Dithioformic acid undergoes unimolecular decomposition via two primary pathways:

-

Dehydrogensulfidation :

Activation energy: 247 kJ/mol (QCISD(T)/6-311++G(d,p)) . -

Dehydrogenation :

Activation energy: 306 kJ/mol (QCISD(T)/6-311++G(d,p)) .

| Reaction | Pathway | Activation Energy (kJ/mol) |

|---|---|---|

| HC(S)SH → H₂S + CS | Direct 1,2-elimination | 247 |

| HC(S)SH → H₂ + CS₂ | Carbene-mediated | 306 |

The lower activation energy for H₂S formation makes it the dominant pathway under thermal conditions .

Isomerization to Dithiohydroxy Carbene

This compound rearranges to its high-energy isomer, dithiohydroxy carbene (HS–C–SH), via a 1,2-hydrogen shift:

Oxidation by Hydroxyl Radicals

The gas-phase reaction with OH radicals proceeds via hydrogen abstraction:

-

Acidic Hydrogen (SH) Abstraction :

Activation energy: 14.6 kJ/mol (CCSD(T)/6-311++G(d,p)) . -

Formyl Hydrogen (CH) Abstraction :

Activation energy: 26.8 kJ/mol (CCSD(T)/6-311++G(d,p)) .

| Pathway | ΔG‡ (kJ/mol) | Rate Constant (298 K) |

|---|---|---|

| SH abstraction | 14.6 | |

| CH abstraction | 26.8 |

SH abstraction is kinetically and thermodynamically favored .

(a) Water Catalysis

Water lowers activation barriers in OH-mediated oxidation by stabilizing transition states via hydrogen bonding:

-

SH abstraction barrier decreases by 12.5 kJ/mol in the presence of H₂O .

-

Proton-coupled electron transfer (PCET) mechanisms dominate in aqueous pathways .

(b) Self-Catalysis via H₂S

H₂S enhances decomposition by assisting hydrogen transfer:

This reduces the activation energy for H₂S elimination by 18% (QCISD(T)) .

Dimerization and Decomposition

This compound forms hydrogen-bonded dimers, accelerating decomposition:

Ionization and Radical Chemistry

Ionized this compound () fragments via:

Key Theoretical Findings

| Property | Value (Theory Level) | Reference |

|---|---|---|

| Heat of formation (HC(S)SH) | CCSD(T) | |

| Heat of formation (HS–C–SH) | CCSD(T) | |

| Proton affinity (HC(S)SH) | QCISD(T) |

Scientific Research Applications

Astrochemical Applications

Detection in Interstellar Medium

Dithioformic acid has been identified in the interstellar medium, specifically in dense molecular clouds. The first detection of its rotational emission lines was reported using the Atacama Large Millimeter/Submillimeter Array (ALMA) towards the NGC 1333 IRAS 4A2 region. This discovery is significant because thiol-bearing molecules like this compound are believed to play a crucial role in the formation of amino acids, which are essential for life . The column density and excitation temperature of this compound were measured at and , respectively .

Spectroscopic Studies

Laboratory studies have characterized the spectroscopic properties of this compound, including its conformers—cis and trans forms. These studies have utilized microwave spectroscopy to measure transitions between energy states, providing insights into its molecular structure and behavior under various conditions . The spectroscopic data are critical for understanding the molecule's interactions in both terrestrial and extraterrestrial environments.

Chemical Synthesis and Reactions

Reactivity with Other Compounds

this compound serves as a precursor in synthesizing various sulfur-containing compounds. Its reactivity allows it to participate in several chemical reactions, including dimerization and the formation of metal dithiocarboxylates. These reactions are important for developing new materials with specific properties for industrial applications .

Catalysis

Research has investigated the catalytic properties of this compound in gas-phase reactions. For example, studies have shown that water can catalyze reactions involving this compound, leading to the formation of more complex molecules. This catalytic behavior can be harnessed for synthetic applications in organic chemistry .

Biochemical Applications

Role in Biological Systems

this compound is structurally similar to other thiol-containing compounds that play vital roles in biological systems. It is hypothesized that it may contribute to detoxification processes by chelating heavy metals and facilitating their excretion from biological systems . Moreover, its potential as an antioxidant makes it a candidate for further research into therapeutic applications against oxidative stress-related diseases.

Data Summary

| Application Area | Details |

|---|---|

| Astrochemistry | Detected in interstellar medium; important for amino acid polymerization |

| Spectroscopy | Characterized using microwave spectroscopy; provides insights into molecular structure |

| Chemical Synthesis | Precursor for sulfur-containing compounds; participates in dimerization and metal complexation |

| Catalysis | Catalyzes reactions with water; useful for organic synthesis |

| Biochemical Role | Potential detoxification agent; antioxidant properties |

Case Studies

- Astrochemical Detection : The detection of this compound's emission lines in NGC 1333 IRAS 4A2 highlights its significance in astrochemistry as a building block for life.

- Spectroscopic Characterization : The laboratory studies conducted by Bak et al. (1978) provided foundational data on the conformational behavior of this compound, establishing a basis for future research into its spectral properties .

- Chemical Reactivity : Investigations into the reactivity of this compound with other compounds have led to advancements in synthetic methodologies, showcasing its versatility as a reagent .

Mechanism of Action

The mechanism of action of dithioformic acid involves its interaction with molecular targets through various pathways. For instance, in the presence of hydroxyl radicals, this compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates that participate in further chemical transformations . The catalytic role of water in these reactions has been shown to stabilize pre-reaction complexes and transition states, thereby lowering the potential energy surface and facilitating the reaction .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Formic Acid (HCOOH)

- Structure : HCOOH has a planar structure with C=O (1.21 Å) and O-H (0.97 Å) bonds.

- Dipole moment : ~1.41 D (higher than DTFA due to oxygen’s electronegativity) .

- Conformers : The s-cis conformer (C=O and O-H on the same side) is more stable than s-trans by ~4 kcal/mol, contrasting with DTFA’s trans preference .

Thioformic Acid (HCOSH)

- Structure : Hybrid of formic and dithioformic acids (C=O and S-H groups).

- Stability : The keto tautomer (HC(=O)SH) is more stable than the thione form (HC(=S)OH) by ~10 kcal/mol .

- Reactivity : Prone to tautomerization, unlike DTFA, which exhibits isomerization between cis and trans forms .

Dithiohydroxy Carbene (DTHC)

- Structure: Non-planar isomers (e.g., 2tt-CH₂S₂) with a carbene center (C:).

- Energy : ~20–30 kcal/mol less stable than DTFA due to higher angular strain .

Table 1: Structural and Electronic Properties

| Compound | Bond Length (C=X, Å) | Dipole Moment (D) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-DTFA | 1.65 (C=S) | 1.92 | 0 (reference) |

| cis-DTFA | 1.65 (C=S) | 2.15 | +0.5 |

| Formic Acid | 1.21 (C=O) | 1.41 | N/A |

| Thioformic Acid | 1.61 (C=S) | 1.78 | +10 (vs. keto tautomer) |

| DTHC (2tt) | 1.71 (C-S) | 1.30 | +25 |

Spectroscopic and Thermodynamic Comparisons

Rotational Spectroscopy

- DTFA : Ground-state rotational constants (A = 23,098 MHz, B = 4,532 MHz, C = 3,814 MHz) measured via microwave spectroscopy .

- Formic Acid : Lower rotational constants (A = 16,800 MHz) due to smaller molecular size .

Vibrational Spectroscopy

- DTFA’s ν(S-H) stretches (2,550–2,600 cm⁻¹) are red-shifted compared to formic acid’s ν(O-H) (~3,500 cm⁻¹) due to sulfur’s lower electronegativity .

Thermal Decomposition

- DTFA : Decomposes via two pathways:

- Formic Acid : Decomposes to CO + H₂O (ΔH‡ ~60 kcal/mol), requiring higher activation energy .

Table 2: Thermodynamic Data

| Compound | Decomposition Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| trans-DTFA | H₂S + CS | 45 |

| Formic Acid | CO + H₂O | 60 |

| Thioformic Acid | CO + H₂S | 55 |

Astrophysical Relevance

DTFA has been detected in NGC 1333 IRAS 4A2 using ALMA, with a column density of 2.63×10¹⁵ cm⁻² . Its sulfur-rich structure makes it a candidate for explaining interstellar sulfur depletion, unlike oxygen-dominated formic acid .

Q & A

Q. What protocols ensure reproducibility in computational studies of HCSSH?

Q. How to design experiments for detecting HCSSH in interstellar environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.